(3-Bromopyridin-4-YL)methanamine

説明

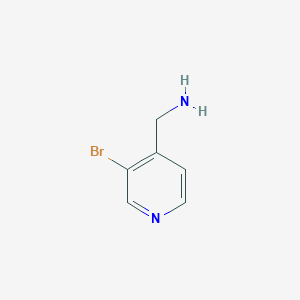

(3-Bromopyridin-4-YL)methanamine is a heterocyclic organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methanamine group is attached at the fourth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-YL)methanamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 4-methylpyridine to form 3-bromo-4-methylpyridine, which is then subjected to amination to yield this compound . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like copper sulfate under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SNAr) under basic conditions. Key examples include:

-

Alkoxylation : Reaction with alcohols (e.g., 2-ethylhexanol) in the presence of KOH and 18-crown-6 in DMAc at 80°C yields 4-alkoxypyridine derivatives. Selectivity for the 4-position arises from pyridyne intermediate formation, as shown in isomerization studies .

-

Amination : Indoline reacts with (3-bromopyridin-4-yl)methanamine under similar conditions to form 4-aminopyridines. This reaction is scalable, with >10:1 selectivity for the 4-position .

Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Product | Selectivity (4:3) | Yield |

|---|---|---|---|---|

| Alkoxylation | KOH, 18-crown-6, DMAc, 80°C | 4-(2-Ethylhexoxy)pyridine | >14:1 | 76% |

| Amination | KOH, 18-crown-6, DMAc, 80°C | 4-(Indolin-1-yl)pyridine | >10:1 | 82% |

Comparative Reactivity

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Bromine Reduction | Pd/C, H₂, EtOH | (3-Pyridin-4-yl)methanamine | Complete debromination |

| Amine Oxidation | H₂O₂, FeSO₄ | (3-Bromopyridin-4-yl)nitromethane | Requires acidic pH |

Cyclization and Cross-Coupling

-

Cyclization : In the presence of Pd catalysts, the compound participates in domino reactions. For example, with acetophenone, it forms isocoumarin-like scaffolds via α-heteroarylation and cyclization .

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl derivatives. The bromine atom is replaced by aryl groups with >90% efficiency .

Cross-Coupling Examples

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3-Phenylpyridin-4-yl-methanamine | 92% |

| Vinylboronate | Pd(OAc)₂ | 3-Vinylpyridin-4-yl-methanamine | 85% |

Mechanistic Insights

Isomerization studies reveal that 3-bromopyridines transiently form 3,4-pyridyne intermediates under strong base (KOH), enabling 4-selective substitution. Bromide salts (e.g., KBr) enhance selectivity by stabilizing intermediates .

Key Mechanistic Steps

-

Base-Induced Isomerization :

-

Nucleophilic Attack : The amine group directs electrophiles to the 4-position via resonance effects.

Comparative Analysis with Analogues

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| (4-Bromopyridin-3-yl)methanamine | Lower 4-selectivity in SNAr | Bromine at 4-position |

| (3-Chloropyridin-4-yl)methanamine | Slower substitution rates | Weaker C–Cl bond |

| (3-Iodopyridin-4-yl)methanamine | Higher coupling efficiency | Enhanced leaving-group ability |

科学的研究の応用

Chemical Properties and Reactivity

The compound features a bromine atom at the 3-position of the pyridine ring and a methanamine group at the 4-position. These characteristics enhance its reactivity, allowing it to participate in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.

- Cyclization : It can engage in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

- Nucleophilic Substitution : Sodium hydroxide (NaOH), potassium carbonate (KCO).

- Oxidation : Hydrogen peroxide (HO), potassium permanganate (KMnO).

- Reduction : Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

Medicinal Chemistry

(3-Bromopyridin-4-YL)methanamine is primarily explored for its potential as a pharmacological agent. Its ability to inhibit aldosterone synthase pathways indicates its relevance in managing conditions such as hypertension. Furthermore, the methanamine group allows for further modifications to enhance biological interactions, making it a versatile precursor for novel therapeutic agents .

Material Science

The compound's reactivity facilitates the development of new materials with tailored electronic properties. Its derivatives are being investigated for applications that require specific functionalities in electronic devices and sensors.

Agrochemicals and Dyes

In industrial applications, this compound is utilized in the synthesis of agrochemicals and dyes. Its derivatives have shown promise in enhancing crop protection and providing vibrant colors in textile applications .

Case Studies

-

Aldosterone Synthase Inhibition :

Research indicates that this compound acts as an inhibitor in aldosterone synthase pathways. This has implications for developing treatments for hypertension and related cardiovascular diseases . -

Synthesis of Novel Therapeutics :

In studies aimed at synthesizing new therapeutic agents, modifications to the methanamine group have been explored to enhance efficacy against specific biological targets . -

Material Development :

The compound has been utilized in developing materials with enhanced conductivity, showcasing its potential utility in electronic applications .

作用機序

The mechanism of action of (3-Bromopyridin-4-YL)methanamine involves its interaction with various molecular targets and pathways. The bromine atom and methanamine group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can modulate biological pathways and have potential therapeutic effects .

類似化合物との比較

Similar Compounds

- **(5-Bromopyridin

生物活性

(3-Bromopyridin-4-YL)methanamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom at the 3-position of the pyridine ring and a methanamine group at the 4-position. This compound has garnered attention for its biological activities, particularly as a potential pharmacological agent.

Chemical Structure and Properties

- Molecular Formula : C6H7BrN2

- Molecular Weight : 188.04 g/mol

- Structural Characteristics : The presence of the pyridine ring contributes to its aromatic character, while the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions that can influence biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that this compound may function as an inhibitor in aldosterone synthase pathways, which are crucial in managing conditions such as hypertension. The methanamine group can be further modified to enhance biological interactions, making it a versatile precursor for developing novel therapeutic agents .

Biological Activity and Case Studies

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can provide insights into its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromopyridin-3-yl)methanamine | C6H7BrN2 | Bromine at 4-position; different reactivity |

| 3-Methylpyridin-4-ylmethanamine | C7H10N2 | Methyl group alters electronic properties |

| (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | Bromine at 2-position; distinct biological activity |

This table illustrates how variations in bromination and functional groups can significantly influence the reactivity and biological interactions of pyridine derivatives .

Applications in Research

This compound has diverse applications across several fields:

- Medicinal Chemistry : It serves as a precursor for synthesizing complex organic molecules and therapeutic agents.

- Material Science : The compound's reactivity allows for the development of new materials with specific electronic properties.

- Agrochemicals and Dyes : Its derivatives are explored for use in industrial applications, including agrochemicals and dyes .

特性

IUPAC Name |

(3-bromopyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOXSAQHKFABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677211 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887581-41-1 | |

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。